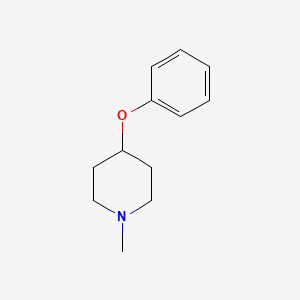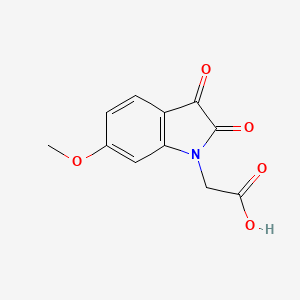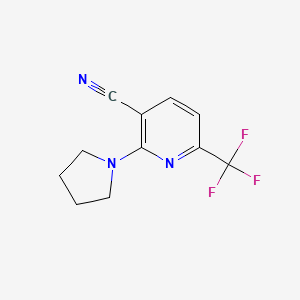![molecular formula C14H13N3S B8371179 4-phenyl-7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene](/img/structure/B8371179.png)
4-phenyl-7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5,6,7,8-tetrahydroimidazo[2’,1’:2,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes imidazole, thiazole, and pyridine moieties, making it a versatile scaffold for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[2’,1’:2,3]thiazolo[5,4-c]pyridine typically involves a multi-step process. One common method starts with the protection of the amino group, followed by condensation and cyclization reactions. For instance, piperidone can be used as a starting material, undergoing sequential amino protection, condensation, cyclization, and deprotection reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-5,6,7,8-tetrahydroimidazo[2’,1’:2,3]thiazolo[5,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-Phenyl-5,6,7,8-tetrahydroimidazo[2’,1’:2,3]thiazolo[5,4-c]pyridine has been explored for various scientific research applications, including:
Chemistry: As a versatile scaffold for the synthesis of novel compounds with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Evaluated for its anticancer properties, showing activity against several human cancer cell lines.
Mécanisme D'action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroimidazo[2’,1’:2,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that certain derivatives of this compound can bind strongly to kinases linked to cancer cell lines . This binding can inhibit the activity of these kinases, leading to the suppression of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
- 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
- 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Comparison: Compared to these similar compounds, 2-Phenyl-5,6,7,8-tetrahydroimidazo[2’,1’:2,3]thiazolo[5,4-c]pyridine stands out due to its unique fused ring system that combines imidazole, thiazole, and pyridine moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C14H13N3S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
4-phenyl-7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene |
InChI |
InChI=1S/C14H13N3S/c1-2-4-10(5-3-1)11-9-17-12-6-7-15-8-13(12)18-14(17)16-11/h1-5,9,15H,6-8H2 |
Clé InChI |
FCRJTNDTAFMKBA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1N3C=C(N=C3S2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















